Pyranine(3-)

Descripción

Historical Context and Significance in Fluorescent Probe Development

The history of synthetic fluorescent probes dates back to the late 19th century with the development of various dyes. evidentscientific.com While many of these early dyes were only weakly fluorescent, a few classes, including those based on xanthene and acridine (B1665455) heterocyclic ring systems, were highly fluorescent and laid the groundwork for modern fluorescent probes. evidentscientific.com

Pyranine (B1669890) has been utilized for decades as a fluorescent pH indicator, particularly for physiological pH ranges, owing to its acid-base equilibrium in the ground state. acs.orgnih.gov A significant breakthrough in its application came with the exploration of the unique excited-state proton transfer (ESPT) properties of photoacids, a class of molecules to which pyranine belongs. nih.govacs.orgnih.gov These molecules exhibit a substantial change in their pKa values between their ground and excited states. acs.orgnih.gov This dual nature—acting as a ground-state pH indicator and an excited-state proton transfer probe—forms the basis of its widespread use. acs.orgnih.gov

Pyranine is favored over other photoacids, such as those based on naphthol and hydroxycoumarin, for several reasons: its absorption and emission bands are in the visible spectrum, it possesses a large Stokes shift which simplifies detection, it is highly soluble in water, and its ground-state pKa is near physiological pH. acs.orgnih.gov Its polyanionic character also prevents significant binding to phospholipid vesicles with a net anionic surface charge, making it a reliable reporter of aqueous pH changes within these vesicles. nih.gov

The fluorescence of pyranine is highly dependent on the pH of the medium. chemedx.orgnih.govresearchgate.net The protonated (acidic) form and the deprotonated (basic) form have different spectral characteristics. chemedx.orgresearchgate.net This pH sensitivity allows for ratiometric measurements, which involve determining the ratio of fluorescence intensities at two different excitation wavelengths, providing a robust method for pH determination that is independent of the probe's concentration. researchgate.netjst.go.jp

Table 1: Physicochemical Properties of Pyranine

| Property | Value |

|---|---|

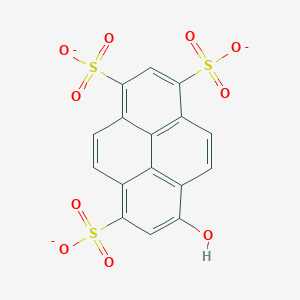

| IUPAC Name | trisodium 8-hydroxypyrene-1,3,6-trisulfonate |

| Molecular Formula | C₁₆H₇Na₃O₁₀S₃ |

| Molecular Weight | 524.37 g/mol |

| Appearance | Yellow/green powder |

| Ground-State pKa | ~7.2 - 7.4 acs.orgnih.govnih.govresearchgate.net |

| **Excited-State pKa*** | ~0.4 acs.orgnih.gov |

| Excitation Maxima (Protonated) | ~405 nm researchgate.netpubcompare.airesearchgate.net |

| Excitation Maxima (Deprotonated) | ~450 nm researchgate.netpubcompare.airesearchgate.net |

| Emission Maximum | ~510 nm chemedx.orgacs.orgnih.govpubcompare.ai |

Overview of Key Academic Research Domains Employing Pyranine

Pyranine's unique properties have led to its application across a diverse range of scientific fields.

Biological and Biomedical Research:

Intracellular pH Measurement: Pyranine is widely used to monitor intracellular pH changes in real-time, which is crucial for studying cellular processes. evidentscientific.compubcompare.aithermofisher.comontosight.ai Its water solubility and pH-sensitive fluorescence make it well-suited for live-cell imaging. pubcompare.ai It has been used to measure pH inside various cellular compartments and organelles, including the living cornea and anterior chamber, endocytic vesicles, and on the outer surface of liposomes. researchgate.netmedchemexpress.com

Wound Healing Monitoring: Researchers have developed pH-sensitive bandages and wound dressings containing pyranine. chemedx.orgresearchgate.net These can help assess the potential for infection by monitoring the pH of the wound, as a shift from the normal healing pH (around 5-6) to a higher pH (7-8) can indicate bacterial infection. researchgate.net Combining pyranine with antimicrobial agents like benzalkonium has also been explored to create materials that both monitor and promote healing. researchgate.net

Drug Delivery and Biomaterials: The compound has been used to explore the internal environment of protein hydrogels to understand their drug delivery capabilities. acs.org It also serves as a probe to study the sol-gel transition and swelling of composite gels, such as those made from polyacrylamide and κ-carrageenan. researchgate.net

Antioxidant Activity Assessment: Pyranine is employed as a fluorescent probe in assays like the oxygen radical absorbance capacity (ORAC) assay to determine the antioxidant activity of substances such as peptides. mdpi.com

Chemical and Materials Science Research:

Sensing Applications: Its pH-dependent fluorescence makes it a candidate for various chemical and biomedical sensing applications. ontosight.ai Researchers have developed textile-based wearable pH sensors using pyranine on wool, which can function as sweat patches for real-time pH monitoring. chemrxiv.org It has also been investigated as a fluorescent chemosensor for detecting metal ions like Cu+. medchemexpress.com

Proton Transfer and Diffusion Studies: The excited-state proton transfer (ESPT) properties of pyranine are used to study the hydration layer surrounding the probe and to investigate proton diffusion, particularly on the surface of membranes. nih.govacs.orgnih.gov

Molecular Logic Gates: Derivatives of pyranine have been synthesized to act as multi-wavelength fluorescent probes capable of monitoring orthogonal transformations, effectively creating molecular logic gates that can process information in a logically reversible way. rsc.org

Environmental and Biophysical Research:

Environmental Monitoring: Pyranine can be used as a tracer in environmental studies. pubcompare.ai

Biophysical Studies: It is a valuable tool in biophysical research for quantifying pH changes. researchgate.net Fluorescence correlation spectroscopy (FCS) with pyranine has been used to simultaneously measure both pH and temperature in microfluidic channels, a capability not achievable with standard ratiometric methods. researchgate.netresearchgate.net

Table 2: Key Research Applications of Pyranine

| Research Domain | Specific Application | Key Findings/Significance |

|---|---|---|

| Cell Biology | Intracellular pH sensing | Enables real-time monitoring of pH in live cells and organelles. evidentscientific.compubcompare.aithermofisher.com |

| Biomedical | Wound pH monitoring | Development of "smart" bandages that indicate infection status through fluorescence changes. chemedx.orgresearchgate.net |

| Materials Science | Wearable sensors | Creation of pH-sensitive textiles for real-time health monitoring (e.g., sweat analysis). chemrxiv.org |

| Biophysics | Simultaneous pH & Temperature Measurement | Using Fluorescence Correlation Spectroscopy, pyranine can measure multiple environmental variables at once. researchgate.net |

| Chemical Sensing | Ion Detection | Acts as a chemosensor for specific metal ions like Cu+. medchemexpress.com |

| Biomaterials | Hydrogel characterization | Probes the internal environment and phase transitions of hydrogels for drug delivery applications. acs.orgresearchgate.net |

| Molecular Engineering | Molecular Logic Gates | Derivatives can perform complex, reversible logic operations based on fluorescence output. rsc.org |

Structure

3D Structure

Propiedades

IUPAC Name |

8-hydroxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O10S3/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJOZRVSMLPASY-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7O10S3-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234629 | |

| Record name | 1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, ion(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57206-23-2 | |

| Record name | 1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, ion(3-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57206-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, ion(3-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Photophysical Principles and Spectroscopic Characteristics of Pyranine

Ground-State and Excited-State Acid-Base Equilibria (Förster Cycle)

The relationship between the ground-state and excited-state acid-base equilibria of pyranine (B1669890) is elegantly described by the Förster cycle. acs.orgacs.org This thermodynamic model connects the pKa values in the ground (pKa) and excited (pKa) states with the absorption and emission spectra of the protonated and deprotonated species. wikipedia.org Upon excitation, the pyranine molecule becomes significantly more acidic, a phenomenon reflected in the substantial difference between its pKa and pKa values. acs.orgacs.org

The change in acidity upon excitation is a key feature of photoacids. nih.gov For pyranine, the ground-state pKa is in the physiological range, making it an excellent pH indicator for biological systems. nih.govacs.org In contrast, the excited-state pKa* is much lower, indicating a much stronger acid in the excited state. acs.orgacs.org This large difference, or ΔpKa, is the foundation for its use in studying excited-state proton transfer (ESPT) processes. acs.orgnih.gov The photoprotolytic cycle, which includes the proton donor (pyranine) and a proton acceptor (typically water), illustrates the pathways relevant to its dual function as a ground-state pH indicator and an excited-state proton transfer probe. acs.org

Dissociation Constants (pKa and pKa*) and Environmental Sensitivity

The dissociation constants, pKa and pKa, are critical parameters that define the acid-base behavior of pyranine. The ground-state pKa of pyranine is approximately 7.2 to 7.7, making it a sensitive indicator for pH changes around physiological conditions. kochcolor.comacs.orgresearchgate.netchemrxiv.org In the excited state, the pKa drops dramatically to a range of 0.4 to 1.3. acs.org This significant increase in acidity upon photoexcitation is a hallmark of pyranine's photoacid character. acs.orgacs.org For some pyranine derivatives, known as super photoacids, the pKa* can be as low as -3.9. acs.orgresearchgate.net

The pKa and pKa* values of pyranine are not fixed but are sensitive to the surrounding environment. acs.org The ionic strength of the solution, for instance, can influence these values. acs.orgnih.gov The presence of salts can lead to a downward shift in the pKa, while polymers like polyethylene (B3416737) glycol (PEG) can cause an upward shift. researchgate.net This sensitivity arises from the effect of ions and polymers on the structure of water and its interaction with the pyranine molecule. researchgate.net Furthermore, the local environment, such as being bound to a protein or encapsulated in a micelle, can significantly alter the pKa values. For example, a pyranine derivative showed a pKa shift from 9.8 in anionic lipids to 3.2 in cationic lipids. acs.org

Table 1: Ground-State (pKa) and Excited-State (pKa) Dissociation Constants of Pyranine in Different Environments*

| Environment | pKa | pKa* |

| Aqueous Solution | 7.2 - 7.7 kochcolor.comacs.orgresearchgate.netchemrxiv.org | 0.4 - 1.3 acs.org |

| Cationic Liposomes | 3.2 acs.org | - |

| Anionic Liposomes | 9.8 acs.org | - |

| Water (at external surface of cationic liposomes) | 6.00 +/- 0.05 nih.gov | - |

| Super Photoacid Derivative (in water) | 4.4 researchgate.net | -3.9 researchgate.net |

Excited-State Proton Transfer (ESPT) Dynamics and Kinetics

Upon photoexcitation in a suitable environment, the protonated form of pyranine (ROH*) can undergo excited-state proton transfer (ESPT), donating a proton to a nearby acceptor, most commonly water. nih.govnih.gov This process is typically very fast, occurring on the picosecond timescale in aqueous solutions. acs.orgnih.gov The efficiency and rate of ESPT are highly dependent on the availability and nature of the proton acceptor. acs.orgnih.gov The study of ESPT dynamics provides valuable insights into local hydration and proton diffusion pathways. acs.org

The kinetics of ESPT can be monitored using time-resolved fluorescence spectroscopy by observing the rapid decay of the ROH* emission and the corresponding rise of the deprotonated form's (RO⁻*) emission. acs.orgnih.gov In bulk water, the ESPT for pyranine has a lifetime of about 110 picoseconds. acs.orgnih.gov However, in environments where water is less available or structured, such as within protein cavities or micelles, the ESPT process is significantly retarded. nih.govacs.orgnih.gov

Proton Transfer Pathways and Associated Mechanisms

The transfer of a proton from excited pyranine can occur through different pathways depending on the surrounding medium and the presence of proton acceptors. acs.orgnih.gov In pure water, the ESPT is considered to be a multi-stage process. oregonstate.edu One proposed mechanism involves the initial dissociation of the photoacid to form a contact ion pair (RO⁻*...H₃O⁺) within about 10 picoseconds. researchgate.net This is followed by further separation and diffusion. researchgate.net

When a stronger base, such as acetate (B1210297), is present, the ESPT reaction is accelerated. acs.orgnih.gov The transfer can occur directly from pyranine to acetate if they are in close contact, or it can be mediated by a bridge of one or more water molecules. acs.orgnih.govcore.ac.uk The direct transfer is extremely fast, with reported time constants in the femtosecond to picosecond range. acs.orgrsc.org The water-mediated pathway involves a proton shuttle mechanism where the proton is first transferred to a water molecule, forming a hydronium ion, which then transfers the proton to the acetate. acs.org The efficiency of these pathways is highly dependent on the intermolecular distance and orientation of the donor-acceptor pair. acs.orgnih.gov

Ultrafast Spectroscopic Probing of ESPT Events

Ultrafast spectroscopic techniques, particularly femtosecond stimulated Raman spectroscopy (FSRS) and time-resolved fluorescence, have been instrumental in elucidating the intricate details of pyranine's ESPT. oregonstate.eduresearchgate.netnih.goviphy.ac.cn These methods allow for the direct observation of the structural and electronic dynamics that occur on the femtosecond to picosecond timescales of the proton transfer event. researchgate.netnih.gov

Fluorescence Quenching Mechanisms and Environmental Perturbations

The fluorescence of pyranine can be diminished, or "quenched," by various external factors. scirp.orgscirp.org This quenching can occur through several mechanisms, including collisional quenching, formation of non-fluorescent complexes, and photoinduced electron transfer. scirp.orgresearchgate.netnih.gov The study of fluorescence quenching provides a powerful tool for characterizing the interactions between pyranine and its environment. scirp.orgscirp.org

Environmental perturbations, such as the presence of specific ions or small molecules, can significantly impact the fluorescence intensity of pyranine. glpbio.comscirp.orgscirp.org The efficiency of quenching depends on the nature of the quencher and its interaction with the pyranine molecule. scirp.orgscirp.org These interactions can range from simple collisional encounters to the formation of stable ground-state or excited-state complexes. scirp.org

Quenching by Specific Ions and Small Molecules

The fluorescence of pyranine is known to be quenched by a variety of specific ions and small molecules. glpbio.comscirp.orgscirp.org For example, metal ions such as Cu²⁺ can effectively quench pyranine's fluorescence, and this property has been utilized to develop fluorescent sensors for their detection. researchgate.net Another example is the viologen molecule, whose quenching effect on pyranine can be reversed by the presence of monosaccharides, forming the basis of a glucose sensor. glpbio.com

Studies have also investigated the quenching of pyranine by amino acids and other small organic molecules. scirp.orgscirp.org Nicotinic acid is a very strong quencher of pyranine fluorescence, while tryptophan is a moderate quencher, and phenylalanine is a weak one. scirp.orgscirp.orgresearchgate.net The strong quenching by nicotinic acid and tryptophan is attributed to the formation of a hydrogen-bonding complex between the quencher and pyranine. scirp.orgscirp.orgresearchgate.net In the case of phenylalanine, quenching is thought to occur through the formation of a "contact complex". scirp.orgscirp.org The cationic quencher DPX is also known to effectively quench the fluorescence of pyranine. thermofisher.com Additionally, benzoquinone has been shown to quench pyranine fluorescence through a photoinduced electron transfer mechanism. nih.gov

Table 2: Quenchers of Pyranine Fluorescence and Their Proposed Mechanisms

| Quencher | Quenching Efficiency | Proposed Mechanism |

| Nicotinic Acid | Very Strong scirp.orgscirp.orgresearchgate.net | Hydrogen-bonding complex formation scirp.orgscirp.orgresearchgate.net |

| Tryptophan | Moderate scirp.orgscirp.orgresearchgate.net | Hydrogen-bonding complex formation scirp.orgscirp.orgresearchgate.net |

| Phenylalanine | Weak scirp.orgscirp.orgresearchgate.net | Contact complex formation scirp.orgscirp.org |

| Cu²⁺ | Effective researchgate.net | - |

| Viologen | Effective glpbio.com | - |

| DPX | Effective thermofisher.com | Collisional quenching thermofisher.com |

| Benzoquinone | Effective nih.gov | Photoinduced electron transfer nih.gov |

Solvatochromic Effects and Hydration Layer Dynamics

The photophysical properties of Pyranine(3-), also known as 8-hydroxypyrene-1,3,6-trisulfonate (HPTS), are exceptionally sensitive to its immediate molecular environment. This sensitivity manifests as solvatochromism—the change in color (i.e., spectral properties) with solvent polarity—and makes it a powerful fluorescent probe for investigating the complex dynamics of hydration layers, particularly in biological and quasi-biological systems. acs.orgdeepdyve.com

Solvatochromic Effects

The absorption and fluorescence spectra of pyranine are markedly dependent on the surrounding solvent's properties. nih.gov The molecule exists in two key forms: the protonated (ROH) and deprotonated (RO⁻) species, each with distinct spectral characteristics. In its ground state, the protonated form (ROH) typically absorbs light around 400 nm and emits fluorescence near 445 nm. acs.orgnih.gov The deprotonated form (RO⁻), or phenolate, absorbs at a longer wavelength of about 460 nm and emits strongly around 510 nm. acs.orgnih.gov

The solvent's ability to stabilize the ground and excited states of these two forms dictates the observed spectra. This solvent-solute interaction can be quantified using empirical solvent polarity scales, such as the Kamlet-Taft parameters, which describe a solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*). psu.edu Research has shown that the fluorescence maxima of pyranine correlate well with these parameters, as well as with other scales like the Kosower Z and Dimroth-Reichardt ET(30) parameters. deepdyve.com

In aprotic solvents (where α = 0), a clear trend is observed: as the solvent's hydrogen bond accepting capability (β-value) increases, the absorption and emission maxima of the ROH form exhibit a bathochromic (red) shift. psu.edu This indicates that hydrogen bonding from the solvent to the phenolic proton of pyranine plays a significant role in its electronic transitions.

In protic solvents like water and alcohols, the situation is more complex due to the possibility of Excited-State Proton Transfer (ESPT). The well-documented ESPT of pyranine in water is believed to be triggered by a change in the electronic state when the solvent has a high hydrogen bond donating capacity (α-values around 0.7 to 0.8). psu.edu

The following table summarizes the spectroscopic maxima for the protonated form of pyranine in a selection of solvents, illustrating the compound's solvatochromic behavior.

| Solvent | Absorption Max (nm) | Emission Max (nm) |

| Water (pH 4) | ~400 | ~445 |

| Methanol | 412 | 439 |

| Ethanol | 414 | 442 |

| Acetonitrile | 404 | 425 |

| Acetone | 406 | 428 |

| Dimethyl Sulfoxide (DMSO) | 419 | 450 |

This table presents representative data compiled from multiple sources. nih.govpsu.edursc.org Exact values can vary slightly based on experimental conditions.

Hydration Layer Dynamics

Pyranine's most sophisticated application lies in its use as a probe for local hydration and proton diffusion, leveraging its sensitive ESPT process. acs.org The rate and efficiency of the proton transfer from the excited pyranine molecule (ROH*) to a nearby acceptor are critically dependent on the structure and dynamics of the surrounding water molecules. nih.gov In bulk water, this process is remarkably fast, occurring on a picosecond timescale with a lifetime of approximately 110 ps. nih.gov

When pyranine is placed in a confined environment, such as the hydration layer of a phospholipid membrane or within a protein cavity, the properties of the water can deviate significantly from those of bulk water. These "biological water" or "interfacial water" molecules are more ordered, which directly impacts proton mobility. By monitoring the fluorescence decay dynamics of pyranine, researchers can extract detailed information about these unique microenvironments.

Studies have shown that:

Near Phospholipid Membranes: The diffusion coefficient of protons in the immediate vicinity (<10 Å) of a phospholipid membrane is slightly lower than in bulk water. nih.gov Furthermore, mechanically reducing the width of this hydration layer directly slows proton diffusion. nih.gov

In Mitochondria: When enclosed within the inner space of submitochondrial particles, pyranine reports on an environment with a low apparent dielectric constant (ε ≈ 20) and reduced water activity (aH₂O ≈ 0.87). The proton diffusion coefficient in this space was measured to be 2.3 x 10⁻⁵ cm²/s, significantly slower than in bulk water, reflecting the structured nature of the hydration layer around lipids and proteins. nih.gov

In Microemulsions: In complex systems like ionic liquid microemulsions, pyranine's ESPT dynamics become multi-faceted, revealing different proton transfer pathways and rates corresponding to distinct local environments, such as transfer to surfactant headgroups or to trapped water molecules. aip.org

Ab initio molecular dynamics simulations have provided a deeper molecular picture, showing that upon photoexcitation, the water network around pyranine rapidly reorganizes to form a "water wire" of three to six molecules that facilitates efficient proton transport away from the photoacid. stanford.edunih.gov The activation energy of this proton transfer is also highly sensitive to the environment, increasing from 4.5 kJ/mol for free pyranine in water to 16.4 kJ/mol when the molecule is complexed within the more constrained environment of γ-cyclodextrin. researchgate.net

The table below summarizes key parameters measured using pyranine to characterize different hydration layers.

| System | Parameter | Value | Finding |

| Phospholipid Vesicles | Proton Diffusion Coefficient | Slightly less than bulk water | Hydration layer slows proton movement. nih.gov |

| Submitochondrial Particles | Apparent Dielectric Constant | ~20 | Low polarity environment. nih.gov |

| Proton Diffusion Coefficient | 2.3 x 10⁻⁵ cm²/s | Restricted proton diffusion. nih.gov | |

| Water Activity | 0.87 | Highly structured water. nih.gov | |

| Pyranine-γ-Cyclodextrin Complex | Activation Energy of ESPT | 16.4 kJ/mol | Constrained environment increases energy barrier for proton transfer. researchgate.net |

These research findings underscore the utility of Pyranine(3-) as a sophisticated tool for elucidating the fundamental properties of water and proton dynamics in confined spaces, which is crucial for understanding a wide range of biological and chemical processes.

Advanced Spectroscopic and Analytical Methodologies Leveraging Pyranine

Ratiometric Fluorescence Sensing Techniques

Ratiometric fluorescence sensing is a powerful analytical technique that utilizes the ratio of fluorescence intensities at two different wavelengths to determine the concentration of an analyte. arxiv.org This approach offers significant advantages over single-wavelength intensity measurements, as it can correct for variables such as fluorophore concentration, photobleaching, and instrumental fluctuations. scispace.com Pyranine (B1669890) is particularly well-suited for ratiometric sensing due to its pH-dependent absorption and emission characteristics. acs.orgnih.gov

Dual Excitation/Single Emission Strategies for Enhanced Robustness

A key strategy for robust ratiometric sensing with pyranine involves dual excitation and single emission. scispace.com In this method, the sample is excited at two different wavelengths, and the fluorescence emission is monitored at a single wavelength. scispace.comresearchgate.net The protonated form of pyranine (ROH) and the deprotonated form (RO⁻) have distinct absorption maxima but emit at a similar wavelength (~510 nm). acs.orgnih.gov

Specifically, the excitation spectrum of pyranine is pH-sensitive, with an isosbestic point around 415 nm where the absorption is independent of pH. acs.org The excitation peaks for the protonated and deprotonated forms are at approximately 405 nm and 460 nm, respectively. scispace.comacs.org By measuring the ratio of the fluorescence intensity at 510 nm when excited at these two wavelengths (e.g., 460 nm/405 nm), a quantitative measure of pH can be obtained. scispace.comacs.org This ratiometric approach minimizes errors arising from variations in probe concentration, photobleaching, and instrumental drift, leading to more robust and reliable measurements. scispace.comresearchgate.net

| Excitation Wavelength (nm) | Emission Wavelength (nm) | pH Dependence |

| ~405 | ~510 | Decreases with increasing pH |

| ~460 | ~510 | Increases with increasing pH |

| ~415 (Isosbestic Point) | ~510 | Independent of pH |

Quantitative pH Determination in Confined Environments

Pyranine's water-solubility and membrane impermeability make it an excellent probe for determining pH in confined aqueous environments. acs.orgnih.gov This capability has been extensively utilized in various fields, from materials science to cell biology. The ratiometric fluorescence of pyranine allows for precise pH measurements within systems such as liposomes, vesicles, hydrogels, and the intracellular compartments of cells. acs.orgnih.gov

The principle remains the same: the ratio of fluorescence intensities upon dual-wavelength excitation provides a direct measure of the local pH. acs.org However, it is important to note that the pKa of pyranine can be influenced by the specific microenvironment, including ionic strength and solvent composition. nih.govresearchgate.net Therefore, calibration curves specific to the environment under investigation are often necessary for accurate quantitative pH determination. nih.gov For instance, when pyranine is incorporated into reverse micelles, it can exhibit two emission bands, corresponding to the protonated and deprotonated excited states, allowing for detailed studies of the water pool within these nanostructures. researchgate.net The ability to probe pH at the nanoscale is critical for understanding processes in spatially restricted systems, with applications in studying proton gradients across membranes and the internal environment of various nanomaterials. acs.orgnih.gov

Time-Resolved Fluorescence Spectroscopy for Kinetic and Dynamic Analysis

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamic processes that occur on the timescale of fluorescence emission. scirp.org For pyranine, this methodology is particularly insightful for studying its excited-state proton transfer (ESPT) kinetics. researchgate.netacs.org Upon photoexcitation of its protonated form (ROH) in a suitable environment, pyranine can rapidly donate a proton to a nearby acceptor, typically water, forming the excited deprotonated species (RO⁻*). acs.orgnih.govacs.org

This ESPT process is extremely fast, occurring on the picosecond timescale. acs.org Time-resolved fluorescence measurements can monitor the rapid decay of the ROH* emission (around 440 nm) and the corresponding rise of the RO⁻* emission (around 510 nm). acs.org The analysis of these decay and rise kinetics provides direct information about the rate of proton transfer. For example, in water, the ESPT of pyranine has a lifetime of approximately 110 picoseconds. acs.org These kinetic studies are crucial for understanding the fundamental mechanisms of proton transfer reactions and how they are influenced by the surrounding environment. researchgate.net

| Solvent | ESPT Rate Constant (k_PT) (s⁻¹) |

| Water | 3 x 10¹¹ |

| Methanol | 8 x 10⁹ |

| Ethanol | 5 x 10⁹ |

Application in Microenvironmental Probing

Beyond its use as a pH indicator, the excited-state dynamics of pyranine make it a sensitive probe of its immediate microenvironment. acs.orgnih.govresearchgate.net The efficiency and kinetics of ESPT are highly dependent on the local conditions, such as the availability and arrangement of proton acceptors and the dynamics of the surrounding solvent molecules. researchgate.netacs.org

Studies of Local Hydration Dynamics and Proton Diffusion

The ESPT process of pyranine is intimately linked to the dynamics of the surrounding water molecules. acs.orgresearchgate.net By studying the time-resolved fluorescence of pyranine in different systems, researchers can gain insights into the local hydration environment and proton diffusion processes. acs.orgacs.org For instance, when pyranine is located at an interface, such as on the surface of a membrane or within a hydrogel, its ESPT kinetics can reveal information about the properties of water in that specific location, which can differ significantly from bulk water. acs.org

The recombination of the photogenerated proton with the excited pyranine anion (RO⁻*) is a diffusion-controlled process. acs.org Time-resolved measurements of this recombination can therefore be used to determine the local proton diffusion coefficient. acs.org This has been applied to study proton diffusion within the hydration layer of phospholipid membranes, revealing that the diffusion coefficient in this confined region is only slightly smaller than in bulk water. acs.org These studies are fundamental to understanding proton transport in biological systems and at interfaces. acs.orgresearchgate.net

Interactions of Pyranine Within Complex Chemical and Biological Systems

Supramolecular Interactions and Self-Assemblies

The ability of pyranine (B1669890) to participate in supramolecular chemistry is a key aspect of its application. It readily forms non-covalent complexes with various host molecules and self-assembles into larger ordered structures. acs.orgresearchgate.netrsc.org These interactions are driven by a combination of electrostatic forces, hydrogen bonding, and hydrophobic effects. researchgate.net

Host-Guest Chemistry with Synthetic Cages and Cavities

Pyranine's anionic and aromatic nature makes it an excellent guest for various synthetic host molecules, including cucurbiturils and cyclodextrins. These host-guest interactions often lead to significant changes in the photophysical properties of pyranine, which can be harnessed for sensing and other applications. researchgate.netdoaj.orgresearchgate.net

Cucurbiturils: These macrocyclic compounds, composed of glycoluril (B30988) units, can encapsulate pyranine within their hydrophobic cavity. researchgate.netnih.gov The binding is primarily driven by ion-dipole interactions between the negatively charged sulfonate groups of pyranine and the carbonyl portals of the cucurbituril. nih.gov This encapsulation can enhance the fluorescence intensity and photostability of pyranine. researchgate.net For instance, cucurbit acs.orguril (CB acs.org) has been shown to form strong complexes with fluorescent dyes like pyranine, leading to increased brightness and protection from quenchers. researchgate.net The formation of a 1:1 inclusion complex between pyranine and a hexadecakisimidazolium cage has been reported, demonstrating highly selective fluorescent recognition. researchgate.net

Cyclodextrins: These are cyclic oligosaccharides that can also form inclusion complexes with pyranine. The pyranine molecule fits inside the toroidal structure of γ-cyclodextrin, stabilized by hydrophobic interactions and hydrogen bonds. researchgate.net Studies with γ-cyclodextrin have shown that complexation alters the excited-state proton transfer (ESPT) dynamics of pyranine. nih.gov Specifically, the rate of proton dissociation from the excited pyranine is decreased, while the rate of recombination is increased. nih.gov This is attributed to the perturbation of the hydrogen bond network around the pyranine molecule by the cyclodextrin (B1172386) torus. nih.gov A bolaamphiphile with pyranine headgroups has been developed as a fluorescent probe for δ-cyclodextrin, where binding leads to fluorescence enhancement. doaj.org

| Host Molecule | Type of Interaction | Key Findings |

| Cucurbit[n]urils | Ion-dipole, Hydrophobic | Enhanced fluorescence, increased photostability, protection from quenchers. researchgate.net |

| γ-Cyclodextrin | Hydrophobic, Hydrogen bonding | Altered excited-state proton transfer (ESPT) dynamics. nih.gov |

| δ-Cyclodextrin | Host-Guest Binding | Fluorescence enhancement upon binding of a pyranine-headed bolaamphiphile. doaj.org |

| Imidazolium Cage | Host-Guest Recognition | Selective fluorescent recognition of pyranine. researchgate.net |

Interactions within Micellar and Polymer-Surfactant Aggregates

Pyranine serves as an effective probe for characterizing the microenvironments of micelles and polymer-surfactant aggregates. nih.govx-mol.comresearchgate.netiitg.ac.in Its fluorescence characteristics are sensitive to the polarity and hydration of its surroundings, providing insights into the structure and dynamics of these assemblies. researchgate.netiitg.ac.inavantiresearch.com

Micellar Systems: In micellar solutions, pyranine can reside in various locations, including the micellar core, the corona, or the bulk aqueous phase. This distribution is influenced by electrostatic and π-cation interactions. researchgate.net The excited-state proton transfer (ESPT) of pyranine is particularly useful for probing these environments. For example, in Pluronic F127 micelles, two distinct ESPT time constants are observed, corresponding to pyranine in the more hydrated corona and in the water-exposed periphery. x-mol.com The addition of other surfactants, such as sodium dodecyl sulfate (B86663) (SDS), to form mixed micelles alters the water penetration into the micellar corona, which in turn affects the ESPT rate. x-mol.comresearchgate.net

Polymer-Surfactant Aggregates: The interaction between polymers and surfactants can lead to the formation of complex association structures. wpmucdn.comuq.edu.au Pyranine can be used to monitor the formation and properties of these aggregates. For instance, the interaction of Pluronic block copolymers with surfactants can be studied by monitoring the changes in pyranine's fluorescence. iitg.ac.in These studies reveal how factors like surfactant chain length and headgroup charge influence the hydration and compactness of the polymer-surfactant assemblies. iitg.ac.inacs.org

| System | Probe Application | Key Findings |

| Pluronic F127 Micelles | ESPT Probe | Two distinct probe locations with different hydration levels were identified. x-mol.com |

| Pluronic F127-SDS Mixed Micelles | ESPT Probe | Increased hydration in the micellar corona upon SDS addition, leading to faster ESPT. x-mol.com |

| Triblock Copolymer-Surfactant Assemblies | Hydration and Structural Probe | Surfactant properties (chain length, headgroup) modulate the structure and hydration of the aggregates. iitg.ac.in |

Interactions with Biomolecules and Model Biological Structures (Non-Clinical Focus)

Pyranine's sensitivity to its local environment makes it a valuable tool for studying biomolecules and model biological systems without direct clinical applications. acs.orgacs.org Its fluorescence can report on structural transitions, hydration, and enzymatic activity. acs.orgresearchgate.netnih.gov

Probing Protein Structural Transitions and Hydration Environments

Pyranine can be used as an extrinsic fluorescent probe to monitor changes in protein conformation and the hydration of their surfaces. acs.orgacs.orgnih.govresearchgate.net The excited-state proton transfer (ESPT) of pyranine is particularly sensitive to the availability of water molecules, which act as proton acceptors. acs.orgacs.org

When pyranine binds to a protein, changes in the protein's structure that alter the exposure of the binding site to the bulk solvent can be detected by monitoring the ESPT rate. acs.orgresearchgate.net For example, it has been shown that bovine serum albumin (BSA) undergoes concentration-dependent structural changes at low pH, which exposes the pyranine binding site and significantly affects the ESPT efficiency. acs.orgresearchgate.net Furthermore, pyranine has been used to probe the hydration shell of hemoglobin, providing insights into preferential hydration and the effects of osmolytes on protein stability. nih.gov

| Protein System | Phenomenon Studied | Key Finding |

| Bovine Serum Albumin (BSA) | Concentration-induced structural transition | Changes in protein conformation alter the exposure of the pyranine binding site to the solvent. acs.orgresearchgate.net |

| Hemoglobin | Hydration shell and osmolyte effects | Pyranine fluorescence reveals changes in the hydration environment upon addition of osmolytes. nih.gov |

| Protein Hydrogels | Inner hydration environment | Pyranine can probe the hydration within a protein-based hydrogel. acs.orgnih.gov |

Characterization of Membrane and Vesicle Systems as Model Biological Compartments

Pyranine is widely used to characterize the properties of artificial membrane systems like liposomes and vesicles, which serve as models for biological compartments. nih.govmdpi.comresearchgate.nettandfonline.comcore.ac.uknih.govnih.gov Its membrane impermeability and pH-sensitive fluorescence are key to these applications. nih.govresearchgate.net

By encapsulating pyranine within liposomes, it is possible to monitor the internal pH of these vesicles and study their permeability to ions. nih.govresearchgate.nettandfonline.com For instance, the release of pyranine from pH-sensitive liposomes can be triggered by a decrease in the external pH. nih.gov This property is useful for designing drug delivery systems that release their contents in acidic environments. Pyranine has also been used to monitor the internal pH changes in Escherichia coli membrane vesicles during metabolic processes. nih.gov Furthermore, the stability of the transmembrane pH gradient in different liposome (B1194612) formulations can be compared using entrapped pyranine. core.ac.uk

| Model System | Application of Pyranine | Key Findings |

| pH-Sensitive Liposomes | Monitoring internal pH and content release | Rapid, pH-sensitive release of pyranine at acidic pH. nih.gov |

| Soybean Phosphatidylcholine (SPC) Liposomes | Characterization during in vitro digestion | Physically stable but highly permeable to ions. researchgate.nettandfonline.com |

| Hydrogenated SPC (HSPC) Liposomes | Characterization during in vitro digestion | Chemically stable but physically affected by digestion, least permeable to protons. researchgate.nettandfonline.com |

| Escherichia coli Membrane Vesicles | Monitoring intravesicular pH | Enabled recording of pH changes during electron transport and substrate diffusion. nih.gov |

Monitoring Enzymatic Reactions through pH-Dependent Fluorescence

The pH-dependent fluorescence of pyranine makes it an excellent indicator for monitoring the activity of enzymes that catalyze reactions involving the production or consumption of protons. rsc.org This provides a continuous and sensitive method for enzyme assays.

A generic enzyme assay system has been developed using pyranine to reliably determine the activity of enzymes from multiple classes that operate between pH 5.5 and 8.5. rsc.org The ratiometric measurement of pyranine's fluorescence (F485/F405) allows for accurate kinetic measurements that are comparable to those obtained with other methods. rsc.org This approach is advantageous because it is uncoupled from the specific structural requirements of the substrate or product, allowing for the use of unmodified native substrates. rsc.org For example, the activity of haloalkane dehalogenases has been determined using a pyranine derivative. rsc.org

Assessment of Antioxidant Activity Using Pyranine as a Radical Probe

Pyranine (PYR), a highly fluorescent, water-soluble pyrene (B120774) derivative, serves as a valuable probe in various assays designed to measure the antioxidant capacity of chemical compounds and biological samples. nih.govnih.gov Its high reactivity towards free radicals allows its use in methodologies such as the Oxygen Radical Absorbance Capacity (ORAC) and Total Radical-Trapping Antioxidant Potential (TRAP) assays. researchgate.netresearchgate.netnih.gov The fundamental principle of these assays involves monitoring the decay of pyranine's fluorescence. In the absence of an antioxidant, free radicals generated in the system attack and bleach the pyranine molecule, causing a measurable decrease in its fluorescence intensity. nih.govresearchgate.net When an antioxidant is introduced, it competes with pyranine for the free radicals, thereby protecting the probe from degradation and slowing the rate of fluorescence decay. nih.govacs.org The degree of protection afforded to pyranine is directly proportional to the antioxidant's capacity.

The mechanism of these assays often employs a source of peroxyl radicals (ROO•), such as the thermal decomposition of 2,2′-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH). mdpi.comresearchgate.net The consumption of pyranine by these radicals can follow a zero-order kinetic profile with respect to the probe's concentration, confirming its high reactivity. mdpi.com The interaction, however, is more complex than a simple competitive reaction. Research indicates that the process can involve a "repair" mechanism. researchgate.netmdpi.com In this scenario, after pyranine reacts with a radical to form a secondary pyranine radical (PYR•), an antioxidant compound can react with this PYR• to restore the original pyranine molecule. researchgate.netmdpi.com This repair process is often evidenced by a distinct lag time in the kinetic profile of pyranine consumption. researchgate.net However, studies have also shown that protection can occur without a discernible lag time, suggesting a dual mechanism involving both competition for the primary radicals and repair of the pyranine radical. mdpi.com

Detailed studies have compared pyranine with other probes, such as pyrogallol (B1678534) red (PGR), for evaluating antioxidant capacities, particularly against reactive species like hypochlorite (B82951) (HOCl). nih.gov In such comparisons, pyranine demonstrates distinct advantages. The reaction between pyranine and hypochlorite is significantly slower than that of PGR, which allows for a more accurate kinetic analysis and the determination of initial reaction rates. nih.gov Furthermore, pyranine-based assays have been shown to provide better discrimination between the antioxidant activities of different compounds. For instance, when using pyranine as the probe, the difference in antioxidant activity between caffeic acid and coumaric acid was found to be 35-fold, offering a much wider scale for comparison than similar assays using PGR. nih.gov

The protective effect of various antioxidants against hypochlorite-induced pyranine bleaching has been quantified, with results often expressed relative to a standard antioxidant like gallic acid. nih.gov

Table 1: Antioxidant Capacity of Phenolic Compounds Using Pyranine-Hypochlorite (PYR-HOCl) Assay

This table displays the relative antioxidant capacity of several phenolic compounds as determined by their ability to protect pyranine from bleaching by hypochlorite. Values are expressed as gallic acid equivalents.

| Compound | Antioxidant Capacity (Gallic Acid Equivalents) |

| Quercetin | 1.50 |

| Caffeic Acid | 0.70 |

| Ferulic Acid | 0.10 |

| Coumaric Acid | 0.02 |

Data sourced from a study on the use of pyranine as a probe to evaluate antioxidant capacities towards hypochlorite. nih.gov

The pyranine assay has also been applied to assess the antioxidant activity of more complex structures like amino acid residues within peptides. mdpi.comresearchgate.net Research on tryptophan and tyrosine residues has revealed that their antioxidant activity involves intricate mechanisms where intermediate and oxidation products of the amino acids themselves play a significant role. mdpi.com The initial consumption rates of pyranine in the presence of AAPH-derived radicals are altered by the addition of these peptides. mdpi.comresearchgate.net

Table 2: Effect of Tryptophan-Containing Peptides on the Initial Consumption Rate of Pyranine

This table shows the initial consumption rate (R₀) of 5 µM pyranine in the presence of 10 mM AAPH at 37°C, with and without the addition of various tryptophan-containing peptides. A lower rate indicates greater antioxidant protection.

| Additive (1 mM) | Initial Consumption Rate (R₀) (µM/min) |

| None (Control) | 0.32 |

| Trp-Gly | > 0.32 |

| Gly-Trp-Gly | < 0.32 |

| Gly-Trp | < 0.32 |

| Free Trp | < Gly-Trp |

Data adapted from research investigating pyranine as a probe to assess the antioxidant activity of free and peptide tryptophan and tyrosine residues. mdpi.com

These findings underscore that the antioxidant activity of complex molecules like peptides, when measured using a pyranine probe, cannot be explained by a simple mechanism. mdpi.comresearchgate.net The electrochemical oxidation of pyranine itself is complex, proceeding through a mechanism that is dependent on pH and can involve the formation of a pyranine free radical (PyO•), which can then undergo secondary reactions. nih.gov This highlights that while pyranine is a powerful tool for assessing radical-scavenging activity, careful interpretation of the kinetic data is necessary to understand the underlying chemical interactions. nih.govmdpi.com

Computational and Theoretical Investigations of Pyranine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are essential for understanding the electronic changes that drive the reactivity of Pyranine (B1669890) upon photoexcitation. Ab initio molecular dynamics (AIMD) within a hybrid quantum mechanical/molecular mechanics (QM/MM) framework has been a particularly insightful approach. acs.orgresearchgate.net In these models, Pyranine is described using methods like Density Functional Theory (DFT) for the ground state and Time-Dependent DFT (TD-DFT) for the excited state, while the surrounding solvent is modeled with classical mechanics. nih.gov

Studies combining AIMD with time-resolved vibrational analysis have successfully simulated the transient photorelaxation of Pyranine in aqueous solutions. acs.orgacs.org Upon electronic excitation, the main nuclear relaxation on the excited potential energy surface is completed in approximately 500 femtoseconds (fs), a finding that aligns well with experimental data. acs.org This relaxation involves a complex vibrational dynamic in the C-C bonds, characterized by out-of-phase oscillatory patterns. acs.org

QM simulations have identified specific low-frequency skeletal modes that are photoactivated and appear to be preparatory for the subsequent proton transfer. acs.orgresearchgate.net These modes facilitate the necessary structural rearrangements for efficient ESPT. For instance, in the presence of acetate (B1210297), a 246 cm⁻¹ in-plane skeletal stretching motion is shown to promote ESPT by moving the donor oxygen closer to the acceptor oxygen. researchgate.net QM/EFP-MD (Effective Fragment Potential Molecular Dynamics) simulations have corroborated these findings, showing a coherent proton transfer to acetate occurring in as little as 60 fs. researchgate.net

| Vibrational Mode Frequency (cm⁻¹) | Description | Role in Photoreactivity | Source |

|---|---|---|---|

| 108 | Out-of-plane wagging | Modulates pyranine-water rearrangement, preparing for ESPT. | acs.org |

| 246 | In-plane skeletal stretching | Promotes ESPT to acetate by reducing donor-acceptor distance. | researchgate.net |

| 280 | Deformation | Modulates pyranine-water rearrangement, preparing for ESPT. | acs.org |

Molecular Dynamics Simulations of Pyranine in Solvated Systems and Interfaces

Molecular dynamics (MD) simulations are crucial for understanding how the local environment, such as the solvent or an interface, influences the behavior of Pyranine. These simulations model the dynamic interactions between Pyranine and surrounding molecules over time, providing insights that are difficult to obtain experimentally.

In bulk aqueous solutions, MD simulations have been combined with spectroscopic techniques to clarify the role of solvent reorganization in promoting ESPT. rsc.orgresearchgate.net These studies revealed that upon photoexcitation of Pyranine (HPTS), there is an efficient, sub-picosecond energy transfer to a specific solvent mode. rsc.orgrsc.org This energy transfer is critical for the solvent reorganization required to facilitate proton transfer. rsc.orgresearchgate.net The dynamics of this process vary for different Pyranine derivatives. rsc.orgresearchgate.net

| Molecule | Damping Time (ps) | Source |

|---|---|---|

| HPTS | 0.4 | rsc.orgresearchgate.net |

| MPTS | 1.4 | rsc.orgresearchgate.net |

| OPTS | 2.0 | rsc.orgresearchgate.net |

MD simulations have also been used to study Pyranine's behavior in more complex environments. When complexed with γ-cyclodextrin (γ-CD), simulations show that the Pyranine molecule is free to rotate within the host, but the local water environment is significantly altered compared to bulk water. researchgate.net This altered hydration shell affects the ESPT dynamics, resulting in a slower proton dissociation rate. researchgate.net Similarly, simulations of Pyranine in DMSO/water mixtures have helped explain the anomalous slowdown of the proton transfer reaction at specific solvent compositions, attributing it to slow solvation dynamics and the lack of free water molecules to solvate the ejected proton. dntb.gov.ua At interfaces, such as on the surface of insulin (B600854) amyloid fibrils, MD simulations have been used to examine the binding modes of photoacids like Pyranine, which influences the efficiency of proton dissociation. acs.org

Prediction of Photophysical Parameters and Intermolecular Interaction Energies

Theoretical calculations are widely used to predict the photophysical parameters of Pyranine and to quantify its interactions with other molecules. The Förster cycle is a fundamental thermodynamic model used to relate the pKa values in the ground and excited states, explaining the significant increase in acidity upon photoexcitation. acs.orgnih.gov For Pyranine, the pKa drops from ~7.4 in the ground state to ~0.4 in the excited state. acs.org More advanced methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate electronic transitions and predict absorption and emission wavelengths. researchgate.net

Computational methods can also predict intermolecular interaction energies, which are fundamental to understanding quenching mechanisms and binding affinities. For example, the interaction of Pyranine with a series of amines in sodium dodecyl sulphate (SDS) micelles was studied computationally to determine thermodynamic parameters. nih.gov The calculations yielded the change in Gibbs free energy (ΔG) for the binding interaction, which correlates with the efficiency of fluorescence quenching. nih.gov These studies found that the interaction strength and quenching efficiency were dependent on both the structure of the amine and the concentration of the surfactant. nih.gov

| Amine Compound | Relative Interaction Strength (Order of ΔG) | Source |

|---|---|---|

| Cyclopropylamine | Strongest | nih.gov |

| Ethylenediamine | ↓ | nih.gov |

| Benzylamine | ↓ | nih.gov |

| Dibutylamine | ↓ | nih.gov |

| Cyclohexylamine | ↓ | nih.gov |

| Polyethylenediamine | Weakest | nih.gov |

Functionalization and Chemical Derivatization Strategies for Pyranine

Methodologies for Covalent Conjugation and Site-Specific Tethering

The inherent high water solubility of pyranine (B1669890), due to its three sulfonate groups, presents a challenge for its stable integration into sensor systems, often leading to leaching. scispace.comresearchgate.netnih.gov To overcome this, various covalent conjugation and site-specific tethering methodologies have been developed.

A primary strategy involves the chemical activation of the sulfonate groups. acs.orgnih.gov One effective method is the conversion of the sulfonic acid groups into more reactive sulfonyl chlorides. These activated intermediates can then readily react with nucleophiles, such as primary amines, to form highly stable sulfonamide linkages. scispace.com This active ester-based approach has been successfully used to covalently and homogeneously functionalize amphiphilic polymer conetworks (APCNs), creating a stable, transparent, and flexible matrix for ratiometric pH sensing. scispace.comresearchgate.netnih.gov This method effectively solves the problem of dye leaching without compromising the sensor's functionality. scispace.com

Another proposed method is the halide derivatization of the sulfonate groups. This modification would render the pyranine molecule susceptible to SN2 nucleophilic attack by various nucleophiles commonly found on biological surfaces, such as amines and carboxylates, enabling direct covalent attachment. acs.orgnih.gov For more precise and specific linkages, "click chemistry" presents a powerful tool. An azide-functionalized pyranine derivative can be specifically conjugated to a surface modified with an alkyne group, ensuring a controlled and directed attachment. nih.gov

Site-specific tethering has also been achieved by modifying the pyranine core to alter its physical properties. For instance, adding long 12-carbon alkyl chains to the sulfonate groups creates an amphiphilic derivative (C12-HPTS). nih.govacs.org This modification allows the pyranine molecule to be securely anchored within lipid membranes, enabling the study of proton diffusion on membrane surfaces. acs.orgnih.govacs.org Beyond simple tethering, pyranine has been chemically grafted onto the surface of nanoporous materials like anodic aluminum oxide (AAO) templates for environmental sensing applications. figshare.com Furthermore, a two-point ionic labeling technique has been demonstrated to provide a more rigid attachment of pyranine to polymers and biomolecules that possess appropriately spaced amino groups, which is advantageous for studying structural dynamics. nih.gov

| Strategy | Reactive Group/Modification | Target Substrate/Application | Linkage Type | Reference(s) |

| Active Ester Approach | Sulfonyl Chloride | Amine-functionalized polymers (APCNs) | Sulfonamide | scispace.comresearchgate.netnih.gov |

| Halide Derivatization | Halide-derivatized sulfonates | Nucleophilic surfaces (amines, carboxylates) | Covalent (via SN2) | acs.orgnih.gov |

| Click Chemistry | Azide-functionalized pyranine | Alkyne-functionalized surfaces | Triazole | nih.gov |

| Hydrophobic Anchoring | 12-carbon alkyl chains | Lipid membranes | Hydrophobic Interaction | acs.orgnih.govacs.org |

| Surface Grafting | Chemically modified pyranine | Anodic Aluminum Oxide (AAO) | Covalent | figshare.com |

| Two-Point Ionic Labeling | Trisulfonated pyrene (B120774) | Polymers with spaced amino groups | Ionic | nih.gov |

Impact of Chemical Modifications on Photophysical Properties and Sensing Selectivity

Chemical modifications not only anchor the pyranine molecule but also significantly influence its photophysical properties and can be used to engineer its sensing selectivity for targets other than protons.

The conversion of the anionic sulfonate groups into neutral sulfonamides has a notable effect on the molecule's acidity. This neutralization tends to shift the ground-state (pKa) and excited-state (pKa) acidity constants to higher values. acs.org Conversely, other derivatizations have been developed to create "super photoacids" by dramatically lowering the pKa to values as low as -3.9. These derivatives also exhibit a desirable red-shift in their absorption spectra and improved photostability. acs.org Even without direct conjugation, the environment created by a host molecule can alter pyranine's behavior; for example, complexation with γ-cyclodextrin was found to decrease the excited-state proton dissociation rate by approximately 50% while doubling the rate of proton recombination. acs.org Covalent attachment to a polymer matrix, such as an APCN, has been shown to preserve the essential ratiometric pH-sensing capabilities of pyranine, confirming that its functionality is not compromised by the conjugation process. scispace.com

Derivatization is a key strategy for tuning the sensing selectivity of pyranine. By introducing specific recognition moieties, sensors for various analytes can be created.

Saccharide Sensing: The formation of sulfonamide derivatives has been utilized to specifically target the sensing of saccharides. acs.org A system combining boronic acid-functionalized viologens with pyranine derivatives has been explored for glucose monitoring. In this system, anionic pyranine dyes were more efficiently quenched by the cationic viologen quenchers, demonstrating a broader glucose response range both in solution and when immobilized in a hydrogel. nih.gov

Environmental Pollutant Sensing: Pyranine covalently grafted onto anodic aluminum oxide (AAO) membranes has been used to detect paraquat (B189505) derivatives. The sensing mechanism relies on a combination of π–π stacking interactions, Coulombic attraction, and charge-transfer interactions between the pyranine-modified surface and the analyte. figshare.com

Enhanced pH Sensing: To overcome leaching in wound-monitoring applications, pyranine has been paired with benzalkonium, a quaternary ammonium (B1175870) salt. This creates a water-insoluble ion pair that is sufficiently hydrophobic to be incorporated into wound dressings. This modification not only maintains the pH sensing performance but also confers the material with valuable antimicrobial properties. researchgate.net

| Modification | Analyte/Target | Effect on Photophysical Property | Sensing Mechanism | Reference(s) |

| Sulfonamide synthesis | Saccharides | Shifts pKa/pKa* to higher values | Specific binding to saccharide | acs.orgnih.gov |

| "Super photoacid" synthesis | Protons (H+) | Lowers pKa* to -3.9, red-shifted absorption | Enhanced photoacidity | acs.org |

| Grafting onto AAO | Paraquat derivatives | Changes in UV-vis absorption and impedance | π–π stacking, Coulombic attraction, charge-transfer | figshare.com |

| Ion-pairing with Benzalkonium | Protons (H+) in wounds | Ratiometric pH detection maintained | Hydrophobic incorporation into matrix, prevents leaching | researchgate.net |

| Complexation with γ-cyclodextrin | Protons (H+) | Decreased proton dissociation rate, increased recombination rate | Altered local environment | acs.org |

Applications of Pyranine in Advanced Materials Science and Engineering

Integration into Polymer Matrices and Amphiphilic Polymer Conetworks

The incorporation of pyranine (B1669890) into solid-state polymer matrices is a key area of research for developing robust sensing devices. However, a significant challenge is the dye's high water solubility, which can lead to leaching from the host matrix, compromising the long-term stability and functionality of the sensor. researchgate.netscispace.com To overcome this, various strategies have been developed, including covalent attachment and the formation of lipophilic ion pairs. scispace.comscispace.com

Amphiphilic polymer conetworks (APCNs) have emerged as an exceptional matrix system for pyranine. researchgate.netresearchgate.net These networks consist of both a hydrophilic and a hydrophobic polymer, creating a nanophase-separated morphology. scispace.com This structure provides an optically transparent, flexible, and stable membrane that allows the pyranine molecule to remain in contact with the aqueous environment it is sensing. researchgate.netnih.gov

A successful approach involves an active ester-based conjugation method to covalently bond pyranine to the hydrophilic phase of the APCN. researchgate.netscispace.com This results in a homogeneous and stable modification, effectively preventing leaching while preserving the dye's ratiometric pH sensing capabilities. researchgate.net For instance, pyranine has been successfully integrated into APCNs composed of a poly(dimethylsiloxane) (PDMS) hydrophobic phase and a water-swellable poly(hydroxyethyl acrylate) (PHEA) hydrophilic phase. scispace.com This creates a sensor capable of detecting pH changes in the 5 to 9 range, which is highly relevant for biomedical applications like chronic wound monitoring. nih.govscispace.com

Another method to prevent leaching involves forming an ion pair between the negatively charged sulfonate groups of pyranine and a large, hydrophobic cation, such as cetyltrimethylammonium (CTA+) or tetraoctylammonium (TOA+). scispace.comresearchgate.net This technique renders the hydrophilic dye sufficiently hydrophobic to be physically entrapped within various polymer matrices like poly(propyl methacrylate) (PPMA) and poly(methyl methacrylate) (PMMA). scispace.comresearchgate.net

Table 1: Research Findings on Pyranine Integration in Polymer Matrices

| Matrix Type | Integration Method | Key Findings | pH Range | Reference(s) |

| Amphiphilic Polymer Conetworks (APCNs) | Covalent conjugation (active ester-based) | Solves leaching issue, maintains ratiometric functionality, optically transparent and stable. | 5-9 | researchgate.netscispace.comresearchgate.net |

| Poly(propyl methacrylate) (PPMA) | Ion-pairing with Tetraoctylammonium (TOA+) | High sensitivity for CO2 sensing within the physiological range. | N/A (CO2 Sensing) | researchgate.net |

| Poly(hydroxyethyl methacrylate)-co-ethylene glycol dimethacrylate (polyHEMA-co-EGDA) | Physical incorporation | Used for dissolved carbon dioxide sensing with a long lifetime of over 10 days. | 3-10 (no cross-sensitivity) | researchgate.net |

| Polysaccharides (Cellulose, Chitosan) | Adsorption | ESPT of pyranine is highly dependent on water content within the polysaccharide matrix. | N/A (Hydration Sensing) | acs.orgnih.gov |

Development of Textile-Based Sensing Platforms

The unique properties of pyranine have been leveraged to create "smart textiles" capable of sensing changes in their environment, particularly pH. One notable example is "Woolitmus," a wearable pH indicator developed by embedding pyranine into wool fabric. chemrxiv.orgchemrxiv.org This is achieved by using pyranine as an acid dye, which allows it to adhere strongly to the wool substrate under acidic conditions through ionic interactions. chemrxiv.org

This textile-based sensor offers both colorimetric and fluorescent detection methods. chemrxiv.org In its ground state, the fabric appears reddish in acidic conditions and transitions to a yellowish-green (fluorescent) hue in basic environments. chemrxiv.org This visual change allows for real-time, non-invasive monitoring of pH, with significant applications in healthcare for analyzing sweat pH. chemrxiv.orgchemrxiv.org The sensor is robust, reversible, and can simultaneously collect and detect pH levels without requiring additional electronic accessories. chemrxiv.orgresearchgate.net

Table 2: Characteristics of Pyranine-Based Textile Sensors

| Textile Substrate | Sensor Name | Detection Method | Application | Key Features | Reference(s) |

| Wool | Woolitmus | Colorimetric & Fluorescent | Real-time sweat pH monitoring | Biocompatible, real-time response, reversible, simultaneous collection and detection. | chemrxiv.orgchemrxiv.orgresearchgate.net |

Utilization as a Dispersant in Composite Material Fabrication

Beyond its role as a sensor, the pyranine structure is useful in the fabrication of advanced composite materials. A significant challenge in creating high-performance polymer composites is achieving a uniform dispersion of fillers, such as carbon fibers (CFs) or graphene nanoplatelets, within the polymer matrix. researchgate.net Poor dispersion can limit the mechanical and electrical properties of the final material. researchgate.net

To address this, pyranine-functionalized polymers have been developed as effective dispersing agents. For example, a pyranine-functionalized polyether has been used to improve the dispersion of CFs in a thermoplastic polyurethane (TPU) matrix. researchgate.net The mechanism relies on the π-π stacking interactions between the pyrene (B120774) group of the dispersant and the graphitic surface of the carbon fillers. researchgate.net This surface modification of the fillers leads to improved dispersion stability within the polymer matrix, resulting in enhanced electrical conductivity and electromagnetic interference (EMI) shielding performance in the final composite. researchgate.net A similar approach has been used to improve the interfacial interaction between graphene nanoplatelets and a cellulose (B213188) nanofiber matrix for thermal management applications. researchgate.netdntb.gov.ua

Table 3: Pyranine as a Dispersant in Composite Materials

| Filler | Polymer Matrix | Dispersant | Mechanism | Improved Property | Reference(s) |

| Carbon Fibers (CFs) | Thermoplastic Polyurethane (TPU) | Pyranine-functionalized polyether | π-π interaction | Electrical conductivity, EMI shielding | researchgate.net |

| Graphene Nanoplatelets | Cellulose Nanofiber | Pyranine-based dispersant | π-π interaction | Interfacial interaction, Thermal management | researchgate.netdntb.gov.uaabuad.edu.ng |

| Reduced Graphene Oxide (rGO) | N/A (sensor material) | Pyranine (supramolecular assembly) | π-π interaction | Humidity sensing performance | researchgate.net |

Incorporation into Sol-Gel Based Sensor Systems

The sol-gel process offers a versatile and chemically inert method for entrapping sensitive molecules like pyranine in a porous glass matrix at mild conditions. up.pt This has led to the development of a wide array of optical sensors. Pyranine-doped sol-gel films are commonly used for measuring pH and, by extension, carbon dioxide, as CO2 dissolves to form carbonic acid, thereby changing the local pH. up.ptdss.go.thpsu.edu

To incorporate the hydrophilic pyranine into more hydrophobic and robust sol-gel matrices, such as those made from organically modified silica (B1680970) (ormosils), an ion-pairing technique is frequently employed. scispace.comdss.go.th The pyranine is paired with a quaternary ammonium (B1175870) cation like hexadecyltrimethylammonium bromide (CTAB) to form a lipophilic complex that can be entrapped. capes.gov.br This prevents the dye from leaching out while allowing small ions and molecules to diffuse into the porous matrix and interact with the indicator. up.ptcapes.gov.br

Researchers have optimized these sol-gel sensors by using various precursors, such as 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS), ethyltriethoxysilane (B166834) (ETEOS), and aminopropyl-modified silica. capes.gov.brmdpi.com These systems have demonstrated high sensitivity, excellent stability, and rapid response times. capes.gov.brspiedigitallibrary.org For example, a sol-gel sensor using HPTS ion-paired with CTAB in a GPTMS/ETEOS matrix showed a resolution of 0.02 pH units and a response time of just 12 seconds. capes.gov.br Furthermore, adding scattering particles like TiO2 into the sol-gel matrix can enhance the signal-to-noise ratio, leading to highly sensitive gas sensors. acs.org

Table 4: Performance of Pyranine-Based Sol-Gel Sensors

| Sensor Target | Sol-Gel Matrix / Precursors | Key Performance Metrics | Reference(s) |

| pH | GPTMS / ETEOS with HPTS-CTAB ion pair | Dynamic Range: pH 5.0-8.0; Resolution: 0.02 pH units; Response Time: 12 s; No leaching. | capes.gov.br |

| Carbon Dioxide (CO2) | Organically modified silica with HPTS | Detection Range: 0.03-30% CO2; Detection Limit: 80 ppm; Quantitation Limit: 200 ppm. | acs.org |

| Carbon Dioxide (CO2) | n-octyltriethoxysilane / TEOS with HPTS | Sensitivity: ~26; Linear response for 0-100% CO2; Response Time: 9.8 s (N2 to CO2). | spiedigitallibrary.org |

| Paraquat (B189505) | Aminopropyl-modified mesoporous silica film | Ionic interaction between pyranine and the modified film allows for fluorescence-based detection. | mdpi.com |

Environmental Research Applications of Pyranine

Groundwater Tracing Methodologies and Field Validation

Pyranine (B1669890) is utilized as a fluorescent tracer in hydrological studies to track the movement of groundwater. bohrium.com Methodologies for its use involve introducing a known quantity of the dye into a groundwater system and monitoring its appearance and concentration at various downstream locations, such as springs, wells, and surface water bodies.

Successful groundwater tracing studies rely on several key factors, including the selection of an appropriate tracer and the use of effective sampling and analysis techniques. ozarkundergroundlab.comgw-project.org Tracers are particularly effective in hydrogeologic settings with preferential flow paths, such as fractured rock aquifers and macropores in deep soils. ozarkundergroundlab.com

Sampling and Analysis:

Two primary methods are employed for collecting samples in pyranine tracing studies:

Water Samples: Direct collection of water from monitoring points. Water samples intended for pyranine analysis should be adjusted to a pH above 9.5 before analysis to ensure maximum fluorescence. ozarkundergroundlab.com

Activated Carbon Samplers: These samplers provide continuous and cumulative sampling, which can increase the likelihood of detecting the tracer, especially at very low concentrations. ozarkundergroundlab.comgw-project.org This method can also reduce the total amount of dye needed for a study. gw-project.org

The analysis of these samples is typically conducted using a spectrofluorometer, which measures the intensity of fluorescence at specific excitation and emission wavelengths. For pyranine, the fluorescence emission spectrum and intensity are dependent on the pH of the solution. bohrium.com

Field Validation:

Field validation of groundwater tracing results involves ensuring that the detected fluorescence is indeed from the introduced pyranine and not from background fluorescence or other sources. This is often achieved through:

Background Sampling: Collecting and analyzing samples from all monitoring points before the dye injection to establish baseline fluorescence levels. asflib.net

Synchronous Scan Analysis: This analytical technique helps to differentiate the fluorescence signature of pyranine from that of other fluorescent compounds that may be present in the water samples. ozarkundergroundlab.com

| Methodology Aspect | Description | Key Considerations | References |

|---|---|---|---|

| Tracer Injection | Introduction of a known quantity of pyranine into the groundwater system (e.g., via a sinkhole, injection well). | Calculation of appropriate dye quantity based on hydrogeological conditions. | ozarkundergroundlab.comasflib.net |

| Sampling | Collection of samples at downstream monitoring points. | Use of direct water sampling or continuous sampling with activated carbon. | ozarkundergroundlab.comgw-project.org |

| Sample Preparation | For water samples, pH adjustment to >9.5 is necessary prior to analysis. | Ensures accurate fluorescence measurement. | ozarkundergroundlab.com |

| Analysis | Measurement of fluorescence using a spectrofluorometer. | Use of synchronous scan protocols to distinguish pyranine from background fluorescence. | ozarkundergroundlab.com |

| Validation | Confirmation that detected fluorescence originates from the injected tracer. | Conducting thorough background sampling before dye introduction. | asflib.net |

Studies of Soil Water Movement and Solute Transport

Pyranine has been identified as a useful dye for short-term laboratory and field experiments to visualize and understand the movement of water and dissolved substances (solutes) through soil. researchgate.net Its high fluorescence and relatively low adsorption to soil particles make it a suitable tracer for these applications. researchgate.net

Research has demonstrated that pyranine can be used to identify the pathways of solute movement in soil columns. researchgate.net By applying a pyranine solution to the soil surface and subsequently sectioning the soil column, ultraviolet photography can reveal the distribution of the dye. researchgate.net Uneven distribution patterns indicate preferential flow paths, where water and solutes move more rapidly through larger pores or channels in the soil. researchgate.net

In field studies, pyranine has been shown to persist in the soil for several months, allowing for longer-term observations of water percolation. researchgate.net These studies have successfully demonstrated phenomena such as greater water percolation near tree trunks and lateral movement of water within the humus layer. researchgate.net

| Study Type | Methodology | Key Findings | References |

|---|---|---|---|

| Laboratory Column Experiments | Application of pyranine to sieved soil aggregate columns, followed by sectioning and ultraviolet photography. | Demonstrated uneven distribution of the tracer, indicating preferential solute movement. | researchgate.net |

| Field Percolation Studies | Application of pyranine to field plots and subsequent detection in the soil profile over time. | The dye could be detected after several months, revealing patterns of water percolation and lateral movement in the humus layer. | researchgate.net |

Monitoring of Specific Environmental Conditions (e.g., pH in Aquatic Systems)

Pyranine is a well-established pH-sensitive fluorescent indicator. medchemexpress.comwikipedia.org Its fluorescence properties change predictably with variations in pH, making it a valuable tool for monitoring the pH of aquatic environments. bohrium.comnih.gov The molecule can exist in two forms, protonated and deprotonated, which have different absorption and emission wavelengths. nih.govacs.org